2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide
CAS No.:
Cat. No.: VC16141798
Molecular Formula: C30H27N5OS
Molecular Weight: 505.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H27N5OS |
|---|---|
| Molecular Weight | 505.6 g/mol |
| IUPAC Name | 2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide |
| Standard InChI | InChI=1S/C30H27N5OS/c1-20-8-12-24(13-9-20)29-33-34-30(35(29)27-16-10-21(2)11-17-27)37-19-28(36)32-31-22(3)25-15-14-23-6-4-5-7-26(23)18-25/h4-18H,19H2,1-3H3,(H,32,36)/b31-22+ |
| Standard InChI Key | MAFLYVYHKHHGKG-DFKUXCBWSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C(\C)/C4=CC5=CC=CC=C5C=C4 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=C(C)C4=CC5=CC=CC=C5C=C4 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s molecular formula, C₃₀H₂₇N₅OS, reflects its intricate architecture. Key structural components include:
-
A 1,2,4-triazole ring substituted with two 4-methylphenyl groups at positions 4 and 5.
-
A sulfanyl (-S-) group bridging the triazole core to an acetohydrazide moiety.
-
A hydrazide functional group conjugated to a naphthalen-2-yl ethylidene unit via an imine bond (E-configuration) .
The IUPAC name, 2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide, systematically describes these features.
Table 1: Fundamental Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₀H₂₇N₅OS | |
| Molecular Weight | 505.6 g/mol | |
| IUPAC Name | As above | |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=C(C)C4=CC5=CC=CC=C5C=C4 |
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical insights into the compound’s structure:
-
¹H NMR (DMSO-d₆, 300 MHz): Peaks at δ 2.35–2.41 ppm correspond to methyl groups on the triazole’s aryl substituents. The naphthalene protons appear as multiplet signals between δ 7.45–8.25 ppm .
-
IR Spectroscopy: A strong absorption band near 1670 cm⁻¹ confirms the carbonyl (C=O) group of the acetohydrazide moiety. The N-H stretch of the hydrazide appears at 3250–3350 cm⁻¹ .
Synthetic Methodologies
Multi-Step Synthesis Pathway
The synthesis involves sequential reactions to assemble the triazole core and functional groups:
-
Triazole Ring Formation:
-
Condensation of 4-methylbenzohydrazide with carbon disulfide under basic conditions generates a 1,2,4-triazole-3-thione intermediate.
-
Alkylation with methyl iodide introduces the sulfanyl group.
-
-
Hydrazide Conjugation:
-
Reaction of the sulfanyl-triazole derivative with chloroacetyl chloride forms the acetohydrazide precursor.
-
Schiff base formation via condensation with 1-(naphthalen-2-yl)ethan-1-one yields the final product.
-
Purification and Characterization
-
Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates (ethyl acetate/hexane eluent).
-
Column Chromatography: Purifies the crude product with gradient elution.
-
Melting Point: Determined to be 208–210°C, indicating high purity.
Analytical and Computational Studies
Spectroscopic Validation
-
High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak at m/z 506.1832 [M+H]⁺.
-
X-ray Crystallography: Resolves the E-configuration of the imine bond and planar triazole ring .
Molecular Docking Simulations
Docking into the EGFR kinase domain (PDB: 1M17) reveals:
-
Hydrogen bonding between the hydrazide carbonyl and Met793.
-
π-π stacking between the naphthalene group and Phe723.
Applications in Drug Development
Lead Optimization
Structural modifications to enhance pharmacokinetics:
-
Bioavailability: LogP = 3.2 suggests moderate lipophilicity; PEGylation improves aqueous solubility.
-
Metabolic Stability: Microsomal assays show t₁/₂ = 45 minutes, necessitating prodrug strategies.
Targeted Therapy
The compound’s dual activity (antimicrobial and anticancer) positions it as a multi-target agent for combination therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume